Home > Products > Screening Compounds P88997 > 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 338394-72-2

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-2679088
CAS Number: 338394-72-2
Molecular Formula: C15H11ClN4O
Molecular Weight: 298.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a chlorophenoxyethyl substituent and a carbonitrile group. The presence of these functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Source

The compound has been synthesized and characterized in various studies focusing on pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that these compounds possess significant biological activities, including anticancer and anti-inflammatory effects. The synthesis methods and biological evaluations are documented in scientific literature, particularly in journals dedicated to organic chemistry and pharmacology.

Classification

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of substituted pyrazolo[1,5-a]pyrimidines, which are recognized for their potential as therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 3-amino-1H-pyrazole derivatives with appropriate electrophiles such as carbonyl compounds or halogenated reagents.

Technical Details

  1. Condensation Reaction: The initial step often involves the reaction of 3-amino-1H-pyrazole with 4-chlorophenoxyethyl halides under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine framework.
  2. Cyclization: Subsequent cyclization reactions may occur to form the fused ring system characteristic of pyrazolo[1,5-a]pyrimidines.
  3. Functional Group Introduction: The carbonitrile group can be introduced via nucleophilic substitution or through reactions involving cyanide sources.

The yields and specific conditions (temperature, solvents) for these reactions can vary significantly based on the substituents involved and the reaction environment .

Molecular Structure Analysis

Structure

The molecular structure of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile consists of:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A 4-chlorophenoxyethyl group attached at one position.
  • A carbonitrile functional group at position 3.

Data

The molecular formula can be represented as C14H13ClN4OC_{14}H_{13}ClN_4O. The structural integrity is confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Chemical Reactions Analysis

Reactions

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo several chemical reactions:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attack by various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution reactions depending on the substituents present.
  • Reduction Reactions: The carbonitrile group can also be reduced to amines under specific conditions.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorophenyl group and the electron-donating characteristics of the nitrogen atoms in the pyrazolo ring .

Mechanism of Action

Process

The mechanism by which 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with specific enzymes or receptors within cellular pathways.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.

Data from biological assays indicate that compounds within this class may act as selective inhibitors for certain protein targets .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods confirming functional groups and purity assessments through chromatographic techniques .

Applications

Scientific Uses

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Biochemical Research: To study its mechanism of action against specific targets within cellular pathways.

Research continues into optimizing its efficacy and reducing potential side effects through structural modifications .

Introduction to 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Structural Significance of the Pyrazolo[1,5-a]pyrimidine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine system constitutes a bicyclic, electron-deficient heteroaromatic scaffold that functions as a purine bioisostere. This core exhibits several advantages in kinase inhibitor design: (1) Its planar configuration enables optimal penetration into the hydrophobic adenine-binding pocket of kinase domains; (2) The electron distribution pattern facilitates π-π stacking interactions with conserved phenylalanine residues in the adenosine triphosphate-binding cleft; and (3) Multiple substitution sites (positions 2, 3, 5, and 7) permit extensive structural diversification to modulate potency, selectivity, and drug-like properties [1] [9].

The nitrogen atom at position 1 (pyrazole ring) serves as a critical hydrogen bond acceptor, mimicking N9 of purines, while the C3 position can accommodate hydrogen bond-donating groups or serve as an attachment point for planar substituents like the cyano group in the subject compound. This cyano group (-C≡N) enhances binding through dipole interactions with kinase backbone residues and improves cell membrane permeability due to its moderate lipophilicity [1] [8]. Molecular orbital analyses indicate that pyrazolo[1,5-a]pyrimidines exhibit frontier orbital energy gaps (2.65–2.81 eV) conducive to charge transfer interactions with biological targets, as demonstrated in density functional theory studies of related derivatives [5].

Table 1: Strategic Substitution Positions on Pyrazolo[1,5-a]pyrimidine Core and Their Pharmacological Influences

PositionElectronic EffectsPermitted SubstituentsBiological Impact
C3 (e.g., -CN)Strong electron-withdrawingCyano, carboxamide, esterEnhances hydrogen bonding; improves membrane penetration
C5/C7Modulates electron densityAlkyl, aryl, amino, piperazinylControls kinase selectivity; modulates metabolic stability
N1Hydrogen bond acceptorHydrogenCritical for adenine-mimetic binding
C2Steric/electronic modulationAnilino, alkylamino, arylDirects access to hydrophobic regions II/III of kinase cleft

The scaffold's versatility is evidenced by its presence in clinically investigated kinase inhibitors including dinaciclib (CDK inhibitor) and larotrectinib (Tropomyosin receptor kinase inhibitor), where specific substitutions at C5, C7, and C2 confer target selectivity profiles. The 7-position, occupied by the 1-(4-chlorophenoxy)ethyl group in the subject compound, extends toward solvent-exposed regions, allowing bulkier substituents that enhance potency through additional hydrophobic contacts or allosteric modulation [9].

Role of the 4-Chlorophenoxyethyl Substituent in Target Selectivity and Bioactivity

The 7-[1-(4-chlorophenoxy)ethyl] moiety represents a strategically engineered substituent that profoundly influences the compound's target engagement profile and cellular activity. This substituent incorporates three functionally distinct domains: (1) A 4-chlorophenyl ring providing hydrophobic surface interaction; (2) An ether oxygen atom capable of hydrogen bonding; and (3) An ethyl spacer conferring conformational flexibility for optimal positioning within kinase accessory pockets [4].

The chlorophenoxy group specifically enhances membrane permeability and confers moderate logP values (predicted ~3.5) that balance aqueous solubility and cellular uptake. The chlorine atom serves dual purposes: as a strong electron-withdrawing group that stabilizes the adjacent ether linkage against metabolic cleavage, and as a halogen bond donor interacting with carbonyl oxygen atoms in kinase hinge regions. This halogen bonding capability is particularly significant for overcoming resistance mutations, as demonstrated by related pyrazolopyrimidine derivatives maintaining potency against gatekeeper mutations in kinases like Tropomyosin receptor kinase and epidermal growth factor receptor [1] [4].

Structure-activity relationship studies of analogous compounds reveal that modifications to this substituent drastically alter kinase selectivity profiles. For instance, the closely related compound 7-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (EVT-2977869, C₂₅H₂₆ClN₅O) demonstrates nanomolar inhibitory activity against multiple kinases, attributed to the terminal piperazine group enabling additional hydrogen bonding [4]. While the subject compound lacks this piperazine extension, its phenoxyethyl group maintains sufficient length and flexibility to access similar interaction surfaces. Biological evaluations of structurally similar molecules indicate that the chlorophenoxyethyl moiety contributes to:

  • Enhanced cellular permeability through modulated lipophilicity
  • Extended target residence time via hydrophobic interactions with kinase accessory pockets
  • Reduced P-glycoprotein recognition compared to bulkier tertiary amine-containing analogs
  • Selective inhibition profiles against kinases with larger hydrophobic regions adjacent to the adenosine triphosphate site

Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine C7 Substituents

C7 SubstituentRepresentative CompoundKinase Inhibition IC₅₀ (μM)Cellular Activity
1-(4-Chlorophenoxy)ethylSubject compoundNot reported (predicted <0.5 μM based on analogs)Antiproliferative in MCF-7, Hep-2
4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-ylEVT-2977869CDK2: ~0.1–0.5; TRKA: ~0.07–0.45Broad-spectrum anticancer
Unsubstituted phenylAnalog 6a (reference)>10Weak activity
4-MethylphenylAnalog 6b (reference)~2.5Moderate activity

The ethyl spacer between the pyrimidine nitrogen and chlorophenoxy group provides critical torsional freedom (rotatable bond count: 4), enabling adaptation to distinct kinase conformations. Molecular dynamics simulations of related inhibitors demonstrate that this flexibility permits optimal positioning of the chlorophenyl ring within hydrophobic subpockets that vary among kinase families, contributing to selectivity modulation [4] .

Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

The evolution of pyrazolo[1,5-a]pyrimidines as kinase-targeted therapeutics commenced in the early 2000s with the recognition of their adenosine triphosphate-mimetic properties. Initial efforts focused on cyclin-dependent kinase inhibition, exemplified by dinaciclib (pyrazolo[1,5-a]pyrimidine core with C3-ethyl carboxylate and C5/C7 arylaminosubstitutions), which advanced to phase III trials for leukemia [1] [3]. This compound validated the scaffold's capacity for potent (nanomolar) kinase inhibition and established critical structure-activity relationship principles:

  • Small hydrophobic groups at C5 enhance adenosine triphosphate-site occupancy
  • C7 amino or alkoxy chains dictate kinase family selectivity
  • C3 hydrogen-bond-accepting groups (cyano, carboxyl) improve hinge-binding interactions

The discovery paradigm shifted toward targeted library synthesis following the 2011 report of pyrazolo[1,5-a]pyrimidine-based checkpoint kinase 1 inhibitors developed via template-based design. Researchers optimized initial hit compound 4 through systematic C5/C7 modifications, yielding compound 17r with >100-fold selectivity over related kinases [3]. This success established the scaffold's suitability for addressing challenging kinase targets with high conservation in adenosine triphosphate-binding domains.

Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Development

TimelineDevelopment MilestoneTherapeutic Significance
2007Dinaciclib identification as CDK inhibitorFirst clinical validation of scaffold in oncology
2010CHK1 inhibitors discovery via template-based optimizationDemonstrated scaffold adaptability to Ser/Thr kinases
2018Antimicrobial pyrazolopyrimidines (e.g., 10i)Expanded applications beyond oncology
2024Dual CDK2/TRKA inhibitors (e.g., 6t, IC₅₀ 0.09 μM CDK2/0.45 μM TRKA)Rational design of multitargeted agents

Contemporary research (2024) focuses on dual/multi-kinase inhibitors leveraging the scaffold's synthetic versatility. Recent investigations yielded compounds such as 6t (2-(anilinyl)pyrazolo[1,5-a]pyrimidine) exhibiting balanced inhibition of cyclin-dependent kinase 2 (IC₅₀ = 0.09 μM) and Tropomyosin receptor kinase A (IC₅₀ = 0.45 μM). This dual inhibition strategy addresses compensatory pathway activation in malignancies – a limitation of early single-target inhibitors . Molecular modeling confirms that optimized derivatives adopt binding modes simultaneously engaging adenosine triphosphate-site residues of both kinases: the pyrazolo[1,5-a]pyrimidine core binds the hinge region, while the C7 [1-(4-chlorophenoxy)ethyl] group extends into specificity pockets unique to each kinase .

The synthetic evolution of these compounds has progressed from early cyclization/condensation methods to sophisticated transition metal-catalyzed couplings and microwave-assisted reactions, enabling precise installation of substituents like the chlorophenoxyethyl group. These advancements facilitate the exploration of previously inaccessible chemical space around the core scaffold, exemplified by the subject compound's strategic incorporation of a cyano group at C3 and a complex alkoxyalkyl chain at C7 [1] [7]. Current development focuses on overcoming drug resistance through allosteric modulation and covalent binding strategies, positioning pyrazolo[1,5-a]pyrimidines as enduring scaffolds in kinase-targeted drug discovery.

Properties

CAS Number

338394-72-2

Product Name

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

7-[1-(4-chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73

InChI

InChI=1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3

InChI Key

OOLFIQUTIDAPJT-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC2=C(C=NN12)C#N)OC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.